

Spectroscopic Characterization of Benzyl Allylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: Benzyl allylcarbamate

Cat. No.: B1269761


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl allylcarbamate**, a molecule of interest in organic synthesis and medicinal chemistry. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound.

Molecular Structure

Benzyl allylcarbamate consists of a benzyl group attached to the oxygen of a carbamate functional group, which in turn is N-substituted with an allyl group.

 Chemical structure of Benzyl allylcarbamate

Chemical Formula: $C_{11}H_{13}NO_2$ Molecular Weight: 191.23 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted 1H and ^{13}C NMR spectral data for **Benzyl allylcarbamate**, based on the analysis of its structural components and comparison with similar molecules.

1H NMR (Proton NMR) Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Benzyl Allylcarbamate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	m	5H	Ar-H
~5.85	ddt	1H	-CH=CH ₂
~5.20	dq	1H	-CH=CH ₂ (trans)
~5.15	dq	1H	-CH=CH ₂ (cis)
~5.10	s	2H	O-CH ₂ -Ar
~4.90	br s	1H	N-H
~3.85	dt	2H	N-CH ₂ -CH=

Predicted solvent: CDCl₃, Reference: TMS at 0.00 ppm.

^{13}C NMR (Carbon NMR) Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Benzyl Allylcarbamate**

Chemical Shift (δ) ppm	Assignment
~156.5	C=O (Carbamate)
~136.5	Ar-C (quaternary)
~134.0	-CH=CH ₂
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~116.5	-CH=CH ₂
~67.0	O-CH ₂ -Ar
~44.5	N-CH ₂ -CH=

Predicted solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **Benzyl allylcarbamate** are summarized below.

Table 3: Predicted IR Absorption Bands for **Benzyl Allylcarbamate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3300	Medium	N-H	Stretch
3080-3030	Medium	C-H (Aromatic & Vinylic)	Stretch
2980-2850	Medium	C-H (Aliphatic)	Stretch
~1700	Strong	C=O (Carbamate)	Stretch
~1645	Medium	C=C	Stretch
~1520	Strong	N-H	Bend
~1250	Strong	C-O	Stretch
~1050	Strong	C-N	Stretch
750-700 & ~910, ~990	Strong	C-H (Aromatic & Vinylic)	Out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for **Benzyl Allylcarbamate**

m/z	Predicted Fragment Ion
191	$[M]^+$ (Molecular Ion)
108	$[C_7H_8O]^+$ (Loss of C_3H_5N)
91	$[C_7H_7]^+$ (Benzyl cation)
77	$[C_6H_5]^+$ (Phenyl cation)
56	$[C_3H_4N]^+$ (Loss of $C_8H_9O_2$)
41	$[C_3H_5]^+$ (Allyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Benzyl allylcarbamate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Benzyl allylcarbamate** in ~0.6 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to TMS.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

IR Spectroscopy

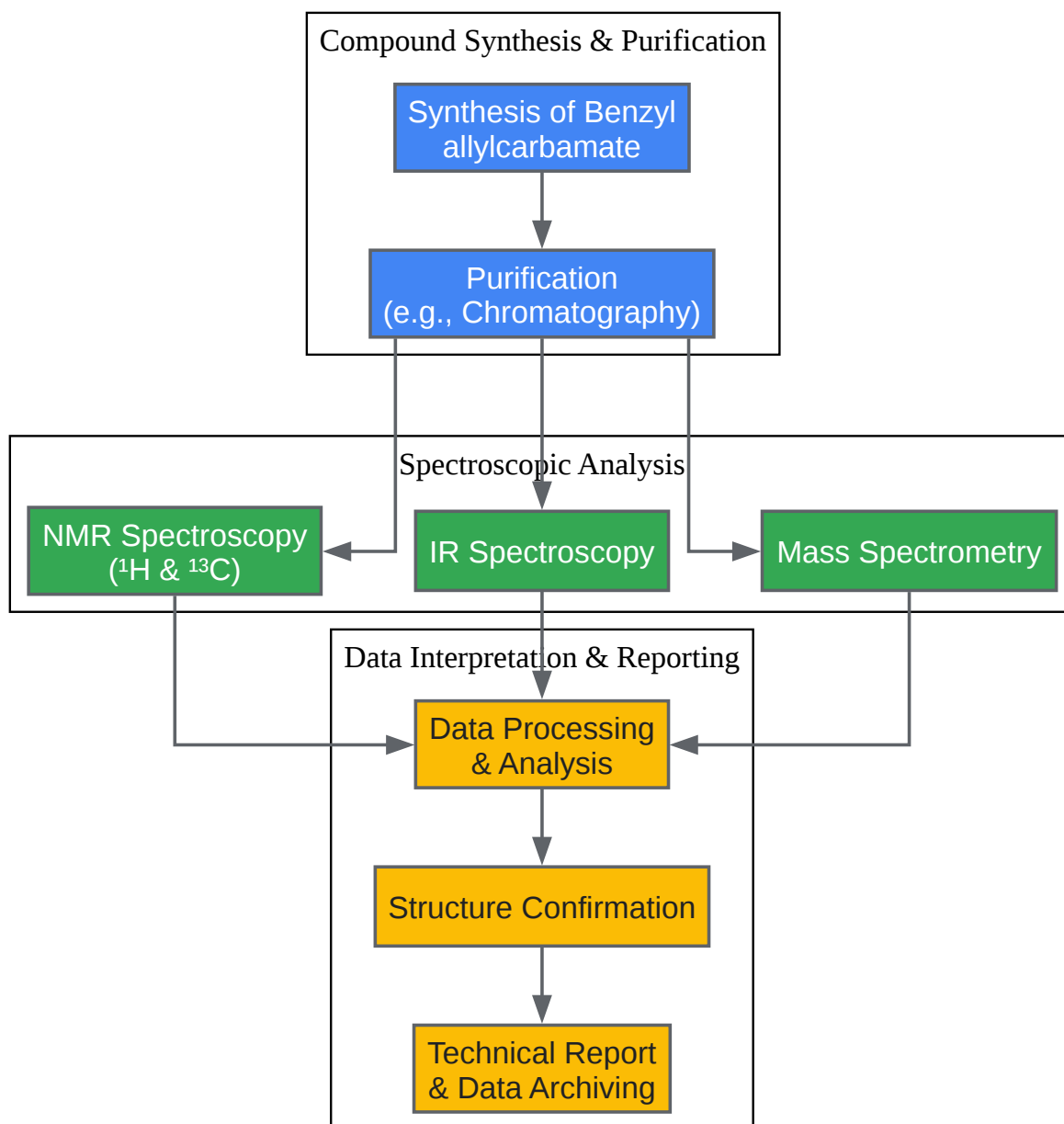
- Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean ATR crystal.
 - Record the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable m/z range (e.g., $50\text{--}500$).
 - For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **Benzyl allylcarbamate**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Benzyl allylcarbamate**.

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